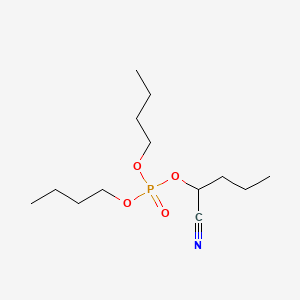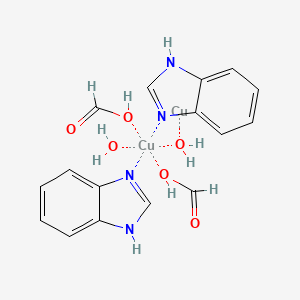
1H-benzimidazole;copper;formic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzoimidazole; copper; formic acid; dihydrate is a complex compound with the molecular formula C16H20Cu2N4O6. It is a coordination compound that includes 1H-benzoimidazole, copper ions, formic acid, and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-benzoimidazole; copper; formic acid; dihydrate can be synthesized through a multi-step process involving the reaction of 1H-benzoimidazole with copper salts and formic acid in the presence of water. One common method involves the use of copper(II) chloride and formic acid in an aqueous solution, followed by the addition of 1H-benzoimidazole. The reaction mixture is then heated to facilitate the formation of the coordination compound .
Industrial Production Methods
Industrial production of 1H-benzoimidazole; copper; formic acid; dihydrate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-benzoimidazole; copper; formic acid; dihydrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, leading to changes in the oxidation state of copper.
Reduction: The compound can also participate in reduction reactions, where the copper ions are reduced to a lower oxidation state.
Substitution: The benzimidazole ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 1H-benzoimidazole; copper; formic acid; dihydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
1H-benzoimidazole; copper; formic acid; dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization and oxidation reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of corrosion inhibitors for metals, providing protection against aggressive acidic and basic environments.
Mechanism of Action
The mechanism of action of 1H-benzoimidazole; copper; formic acid; dihydrate involves the interaction of the copper ions with biological molecules. The copper ions can bind to various enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects. The benzimidazole ligand also plays a role in stabilizing the copper ions and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: A simpler compound that lacks the copper and formic acid components.
Copper(II) formate: A compound that contains copper and formic acid but lacks the benzimidazole ligand.
1H-benzotriazole: A compound similar to 1H-benzimidazole but with an additional nitrogen atom in the ring structure.
Uniqueness
1H-benzoimidazole; copper; formic acid; dihydrate is unique due to its combination of 1H-benzoimidazole, copper ions, and formic acid. This combination imparts distinct chemical properties and enhances its reactivity and stability compared to similar compounds. Its ability to act as a catalyst, antimicrobial agent, and anticancer agent makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H20Cu2N4O6 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1H-benzimidazole;copper;formic acid;dihydrate |
InChI |
InChI=1S/2C7H6N2.2CH2O2.2Cu.2H2O/c2*1-2-4-7-6(3-1)8-5-9-7;2*2-1-3;;;;/h2*1-5H,(H,8,9);2*1H,(H,2,3);;;2*1H2 |
InChI Key |
FFLOJSSIQJILSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC=C2C(=C1)NC=N2.C(=O)O.C(=O)O.O.O.[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


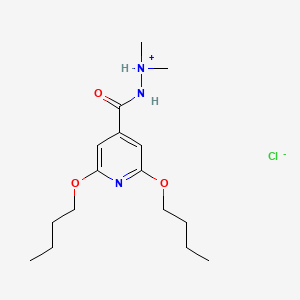
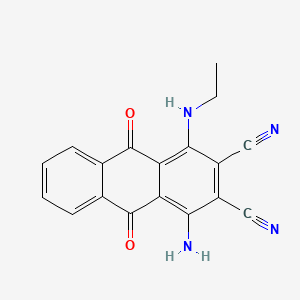

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)

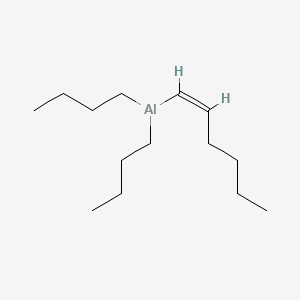
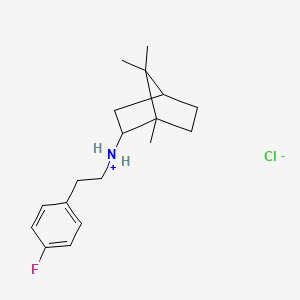
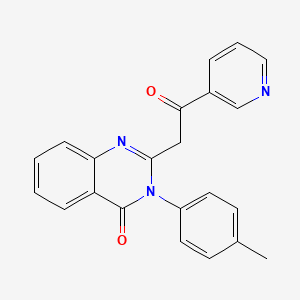


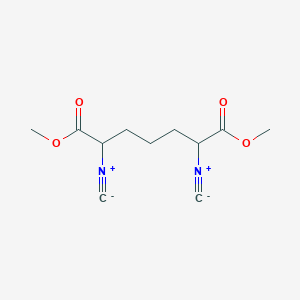
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
